2,4-Difluoro-5-methoxybenzotrifluoride
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Overview
Description
2,4-Difluoro-5-methoxybenzotrifluoride: is an organic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol It is a derivative of benzene, characterized by the presence of two fluorine atoms, one methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as fluorine gas (F2) or hydrogen fluoride (HF) under controlled conditions . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 2,4-Difluoro-5-methoxybenzotrifluoride may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-methoxybenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or sodium thiolate (NaSR) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Oxidation: Reagents like chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water .
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) .
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzene derivatives with amine or thiol groups.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
2,4-Difluoro-5-methoxybenzotrifluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methoxybenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methoxy group can influence its metabolic stability and solubility .
Comparison with Similar Compounds
2,4-Difluoro-5-methoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2,4-Difluoro-5-methylbenzotrifluoride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
2,4-Difluoro-5-chlorobenzotrifluoride: Contains a chlorine atom instead of a methoxy group, leading to different chemical behavior and uses.
Uniqueness: 2,4-Difluoro-5-methoxybenzotrifluoride is unique due to the combination of fluorine atoms, a methoxy group, and a trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as high electronegativity, lipophilicity, and metabolic stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXCTCZEPSAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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